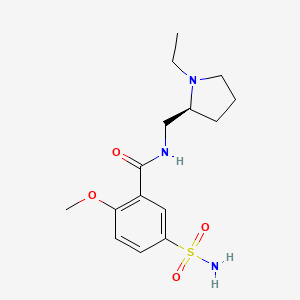
左旋硫利达
描述
左旋硫利达是一种取代的苯甲酰胺衍生物,也是一种选择性多巴胺D2受体拮抗剂。它是硫利达的(S)-(-)-对映异构体,以其促动力和抗精神病特性而闻名。 左旋硫利达用于治疗各种疾病,例如消化不良、肠易激综合征、精神分裂症和抑郁症 .
科学研究应用
左旋硫利达在科学研究中有着广泛的应用,包括在化学、生物学、医学和工业中的应用。在医学上,它被用于治疗消化不良、肠易激综合征、精神分裂症和抑郁症等疾病。 在生物学中,它被用于了解多巴胺受体拮抗作用的机制及其对中枢神经系统的影响 .
作用机制
左旋硫利达主要通过选择性拮抗多巴胺D2受体来发挥其作用。这种作用减少了多巴胺的合成和释放,从而导致其抗精神病和促动力作用。 左旋硫利达也作为5-HT4受体激动剂,增强胃肠道蠕动,缓解消化不良和肠易激综合征的症状 .
生化分析
Biochemical Properties
Levosulpiride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective antagonist of dopamine D2 receptors and a 5-HT4 agonist . By blocking dopamine D2 receptors, levosulpiride inhibits the release of dopamine, which is crucial in managing psychotic symptoms and gastrointestinal motility . Additionally, levosulpiride’s interaction with 5-HT4 receptors enhances acetylcholine release, promoting gastrointestinal motility .
Cellular Effects
Levosulpiride influences various cellular processes and cell types. It affects cell signaling pathways by blocking dopamine D2 receptors, leading to reduced dopamine synthesis and release . This action impacts gene expression and cellular metabolism, particularly in the central nervous system and gastrointestinal tract . Levosulpiride’s prokinetic effects are attributed to its ability to enhance acetylcholine release, which improves gastrointestinal motility and reduces symptoms of dyspepsia .
Molecular Mechanism
At the molecular level, levosulpiride exerts its effects by binding to dopamine D2 receptors and acting as an antagonist . This binding inhibits dopamine’s action, reducing its synthesis and release . Levosulpiride also acts as a 5-HT4 agonist, promoting acetylcholine release and enhancing gastrointestinal motility . These interactions result in the compound’s antipsychotic, antidepressant, and prokinetic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of levosulpiride have been observed over time. Studies have shown that levosulpiride remains stable and effective over extended periods . Long-term use of levosulpiride has demonstrated sustained improvements in gastrointestinal motility and psychotic symptoms .
Dosage Effects in Animal Models
In animal models, the effects of levosulpiride vary with different dosages. Low doses of levosulpiride have been effective in improving gastrointestinal motility and reducing psychotic symptoms . Higher doses may lead to adverse effects such as dystonia and other movement disorders . It is crucial to determine the optimal dosage to balance efficacy and minimize potential side effects .
Metabolic Pathways
Levosulpiride is involved in various metabolic pathways, primarily through its interaction with dopamine D2 receptors and 5-HT4 receptors . These interactions influence metabolic flux and metabolite levels, particularly in the central nervous system and gastrointestinal tract .
Transport and Distribution
Levosulpiride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Levosulpiride’s distribution is influenced by its binding to dopamine D2 receptors and 5-HT4 receptors, which determine its localization and accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic use .
Subcellular Localization
Levosulpiride’s subcellular localization is primarily determined by its interactions with dopamine D2 receptors and 5-HT4 receptors . These interactions direct levosulpiride to specific compartments or organelles within cells, influencing its activity and function .
准备方法
合成路线和反应条件: 左旋硫利达可以通过拆分外消旋硫利达来合成。一种方法是使用甲醇和N,N-二甲基甲酰胺作为溶剂,以氧化铁为催化剂,在超声条件下进行。 该过程导致左旋硫利达二水合物的结晶 .
工业生产方法: 左旋硫利达的工业生产涉及化学合成和树脂后拆分法。该过程包括使用特定的溶剂和超声条件来实现高产率和纯度。 该方法旨在具有成本效益,适合大规模生产 .
化学反应分析
反应类型: 左旋硫利达会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其药理特性至关重要。
常用试剂和条件: 与左旋硫利达相关的反应中常用的试剂包括氧化剂、还原剂和催化剂,例如氧化铁。反应通常在受控的温度和压力条件下进行,以确保所需的结果。
主要形成的产物: 左旋硫利达反应形成的主要产物包括其各种衍生物和对映异构体。 这些产品用于不同的药物制剂,以治疗各种疾病 .
相似化合物的比较
左旋硫利达与其他苯甲酰胺衍生物(如甲氧氯普胺、噻丙利多和硫利达)相比。虽然所有这些化合物都具有相似的药理特性,但左旋硫利达在其选择性拮抗多巴胺D2受体及其额外的促动力作用方面是独特的。 这使得左旋硫利达在治疗胃肠道疾病和某些精神疾病方面特别有效 .
类似化合物列表:- 甲氧氯普胺
- 噻丙利多
- 硫利达
- 硫利达
- 维拉利普
左旋硫利达因其特定的受体选择性和作为多巴胺拮抗剂和促动力剂的双重作用而脱颖而出。
属性
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042583 | |
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23672-07-3 | |
| Record name | Levosulpiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23672-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levosulpiride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023672073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOSULPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTG7R315LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Levosulpiride?
A1: Levosulpiride is a selective dopamine D2 receptor antagonist. [, , , ] It binds to these receptors, primarily in the gut and brain, blocking the action of dopamine. [, , ]
Q2: How does Levosulpiride's D2 receptor antagonism translate to its therapeutic effects in the gastrointestinal tract?
A2: By blocking D2 receptors in the gut, Levosulpiride enhances acetylcholine release, which promotes gastric motility and coordination between the stomach and duodenum. [] This can alleviate symptoms associated with functional dyspepsia and gastroparesis, particularly in individuals with delayed gastric emptying. [, , ]
Q3: Levosulpiride is also recognized for its antipsychotic effects. What is the basis for this action?
A3: Levosulpiride's antipsychotic effects are attributed to its D2 receptor antagonism in the mesolimbic pathway of the brain. [, ] By modulating dopaminergic activity in this region, it can help manage symptoms associated with schizophrenia. []
Q4: Does Levosulpiride influence prolactin levels?
A4: Yes, as a dopamine D2 receptor antagonist, Levosulpiride can lead to hyperprolactinemia. [, ] This is because dopamine normally inhibits prolactin release. []
Q5: What is the significance of Levosulpiride's effect on prolactin in the context of diabetic retinopathy?
A5: Research suggests that prolactin possesses protective properties against diabetic retinopathy. [] Levosulpiride, by elevating prolactin levels, promotes the accumulation of vasoinhibin in the vitreous humor of patients with proliferative diabetic retinopathy. [, ] Vasoinhibin, a fragment of prolactin, exhibits antiangiogenic properties, potentially counteracting the progression of the disease. []
Q6: What is the molecular formula and weight of Levosulpiride?
A6: Levosulpiride has the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol.
Q7: Are there spectroscopic techniques employed to characterize Levosulpiride?
A7: Yes, Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze Levosulpiride both in its raw material form and in tablet formulations. [] This technique exploits the characteristic absorption of infrared radiation by chemical bonds to identify and quantify the compound. []
Q8: The provided research does not delve into Material Compatibility and Stability, Catalytic Properties, Computational Chemistry, and SAR. Why is this information not included in the Q&A?
A8: The scientific papers provided primarily focus on Levosulpiride's pharmacological properties, clinical applications, and analytical methods. As there is no mention of these specific aspects in the provided research, the Q&A does not address them.
Q9: What is known about the stability of Levosulpiride?
A9: Studies have investigated Levosulpiride's stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, dry heat, and wet hydrolysis. [, ] These studies aim to understand its degradation pathways and develop stable formulations. [, ]
Q10: What formulation strategies have been explored to improve Levosulpiride's delivery and bioavailability?
A10: To enhance its therapeutic potential, researchers have investigated various delivery systems for Levosulpiride, including:
- Solid Lipid Nanoparticles (SLNs): Levosulpiride-loaded SLNs exhibited improved solubility and a 3-fold enhancement in bioavailability compared to the commercial product. [] This suggests that SLNs could be a promising strategy for enhancing the drug's therapeutic efficacy.
- Liquid Suppositories: This formulation demonstrated improved bioavailability in rats compared to Levosulpiride suspension. [] Liquid suppositories offer advantages such as ease of administration and rapid gelation at body temperature, potentially making them a viable alternative to conventional oral formulations.
- Thiolated Chitosan Microneedle Patches (LS-TC-MNPs): This novel approach has shown promising results in enhancing Levosulpiride's transdermal delivery. [] LS-TC-MNPs demonstrated good skin biocompatibility and significantly improved pharmacokinetics in comparison to oral Levosulpiride dispersion, suggesting their potential for enhanced therapeutic outcomes. []
Q11: The provided research does not delve into SHE Regulations. Why is this information not included in the Q&A?
A11: The scientific papers provided primarily focus on Levosulpiride's pharmacological properties, clinical applications, and analytical methods. As there is no mention of SHE Regulations in the provided research, the Q&A does not address them.
Q12: What is the typical route of administration for Levosulpiride, and how is it absorbed?
A12: Levosulpiride is commonly administered orally. [, , ] It is absorbed from the gastrointestinal tract, although its absorption can be slow and incomplete. [, ] Intramuscular injections have also been studied, particularly in acute settings. [, ]
Q13: What is the half-life of Levosulpiride?
A13: Levosulpiride has a relatively short half-life of approximately 6 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic levels. []
Q14: How is Levosulpiride metabolized, and what are the primary routes of excretion?
A14: While the provided research doesn't delve into specific metabolic pathways, it does indicate that Levosulpiride is primarily metabolized in the liver. Excretion occurs mainly through the kidneys. []
Q15: What in vitro and in vivo models have been used to study Levosulpiride's efficacy?
A15: Several studies have investigated the efficacy of Levosulpiride using:
- In vitro models: Endothelial cell cultures have been employed to demonstrate the antiangiogenic effects of vasoinhibin, a prolactin fragment whose levels are increased by Levosulpiride. []
- Animal Models: Rats have been used to evaluate the pharmacokinetics and bioavailability of different Levosulpiride formulations, including liquid suppositories and thiolated chitosan microneedle patches. [, ]
- Clinical Trials: Numerous clinical trials, including randomized controlled trials, have assessed Levosulpiride's efficacy in various conditions:
- Functional Dyspepsia: Studies have consistently shown that Levosulpiride significantly improves symptoms, particularly in patients with delayed gastric emptying. [, , ]
- Diabetic Gastroparesis: Levosulpiride has demonstrated efficacy in accelerating gastric emptying and improving glycemic control in patients with diabetic gastroparesis. [, ]
- Diabetic Retinopathy: A phase 2 clinical trial is currently underway to evaluate the therapeutic potential of Levosulpiride in diabetic retinopathy based on its ability to elevate prolactin and vasoinhibin levels in the vitreous humor. [, ]
Q16: What is known about the development of resistance to Levosulpiride?
A16: The provided research does not specifically address the development of resistance to Levosulpiride.
Q17: What are the known side effects and safety concerns associated with Levosulpiride?
A17: While generally well-tolerated, Levosulpiride can cause side effects, some of which can be serious. These include:
- Extrapyramidal Symptoms (EPS): As a dopamine antagonist, Levosulpiride may induce EPS, particularly in elderly patients and those with chronic kidney disease. [, , , ] These symptoms, which can include tremors, rigidity, and involuntary movements, are often reversible upon discontinuation of the drug. []
- Hyperprolactinemia: Elevated prolactin levels, while potentially beneficial in diabetic retinopathy, can lead to side effects like menstrual irregularities, galactorrhea (breast milk production), and sexual dysfunction. []
- Other Side Effects: Less common side effects may include drowsiness, fatigue, headache, and gastrointestinal disturbances. []
Q18: Are there specific drug delivery strategies being explored to target Levosulpiride to specific tissues?
A18: Yes, research is ongoing to develop targeted drug delivery systems for Levosulpiride, such as: * Thiolated chitosan microneedle patches, designed for enhanced transdermal delivery, hold promise for achieving localized drug delivery and potentially minimizing systemic side effects. []
Q19: What analytical methods are commonly used to quantify Levosulpiride?
A19: Several analytical techniques have been employed for the quantification of Levosulpiride:
- High-Performance Liquid Chromatography (HPLC): Both standard HPLC and RP-HPLC methods have been developed and validated for determining Levosulpiride concentrations in plasma and pharmaceutical formulations. [, , ]
- Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method has been utilized to measure Levosulpiride levels in human plasma for pharmacokinetic studies. [, ]
- UV Spectrophotometry: This technique, including derivative spectrophotometry, offers a simple and cost-effective method for quantifying Levosulpiride in pharmaceutical formulations. [, , ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique enables the separation and quantification of Levosulpiride in pharmaceutical dosage forms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


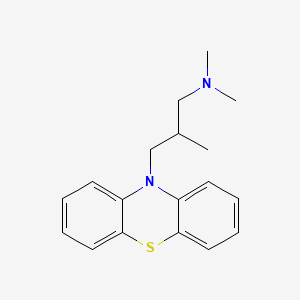
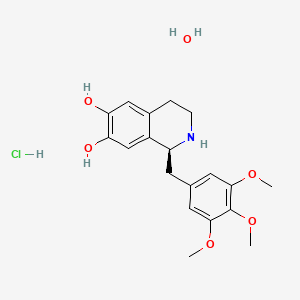
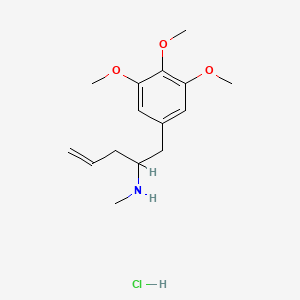


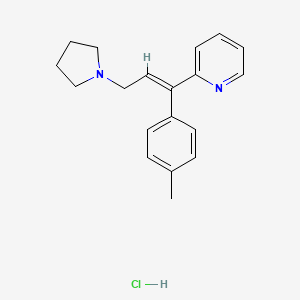
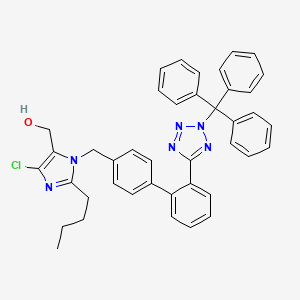
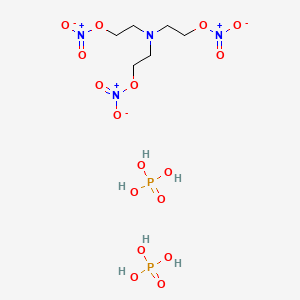
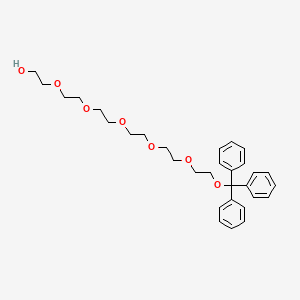

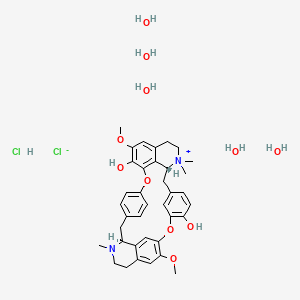
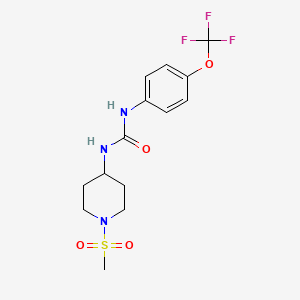
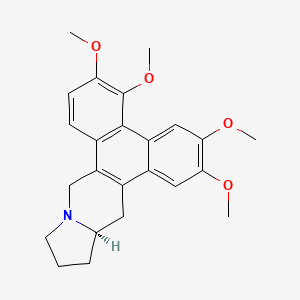
![2-[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;2-hydroxypropanoic acid](/img/structure/B1682566.png)
